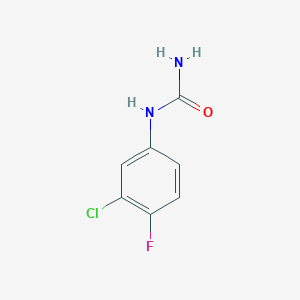

(3-Chloro-4-fluorophenyl)urea

CAS No.: 343247-57-4

Cat. No.: VC7968873

Molecular Formula: C7H6ClFN2O

Molecular Weight: 188.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 343247-57-4 |

|---|---|

| Molecular Formula | C7H6ClFN2O |

| Molecular Weight | 188.59 g/mol |

| IUPAC Name | (3-chloro-4-fluorophenyl)urea |

| Standard InChI | InChI=1S/C7H6ClFN2O/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12) |

| Standard InChI Key | PAIOBGQOUSRSNN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1NC(=O)N)Cl)F |

| Canonical SMILES | C1=CC(=C(C=C1NC(=O)N)Cl)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of (3-Chloro-4-fluorophenyl)urea is C₇H₅ClFN₂O, with a molecular weight of 187.58 g/mol. The structure consists of a urea backbone (-NH-C(=O)-NH-) attached to a 3-chloro-4-fluorophenyl group. The halogen atoms introduce electronic effects that influence reactivity and intermolecular interactions, such as hydrogen bonding and hydrophobic interactions .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 187.58 g/mol |

| logP (Partition Coefficient) | ~2.1 (estimated via analog comparison) |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |

| Hydrogen Bond Donors | 2 (urea NH groups) |

| Hydrogen Bond Acceptors | 3 (urea carbonyl and NH groups) |

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of (3-Chloro-4-fluorophenyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with a carbonyl source. A widely used method employs triphosgene (bis(trichloromethyl) carbonate) as a phosgene substitute due to its reduced toxicity :

Reaction Scheme:

Key Steps:

-

Activation: Triphosgene reacts with the amine to form an intermediate isocyanate.

-

Coupling: The isocyanate undergoes nucleophilic attack by a second amine equivalent to yield the urea .

Optimization Parameters:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

-

Catalyst: Triethylamine (TEA) to neutralize HCl and accelerate the reaction .

-

Yield: 70–85% after purification via recrystallization or column chromatography.

Biological Activity and Mechanisms

Anticancer Activity

Urea derivatives are known to induce apoptosis in cancer cells by modulating kinase pathways. The trifluoromethyl-substituted analog N-(3-chloro-4-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea (PubChem CID: 4081962) inhibits tyrosine kinases with an IC₅₀ of 0.8 µM, suggesting potential for oncology applications .

Industrial and Research Applications

Pharmaceutical Intermediates

(3-Chloro-4-fluorophenyl)urea serves as a precursor for:

-

Antidiabetic Agents: Ureas modulate soluble epoxide hydrolases, targets for metabolic disorders .

-

Kinase Inhibitors: Structural analogs are explored in targeted cancer therapies .

Agricultural Chemistry

Urea derivatives are employed in pesticide formulations due to their stability and bioactivity. Chloro- and fluoro-substitutions enhance resistance to environmental degradation .

Challenges and Future Directions

Synthetic Limitations

-

Side Reactions: Hydrolysis of intermediates under acidic/basic conditions.

-

Scalability: Industrial-scale production requires continuous flow systems to improve yield .

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume